molecular formula C25H34O3 B1532513 4-(Benzyloxy)phenethyl decanoate CAS No. 848484-93-5

4-(Benzyloxy)phenethyl decanoate

Cat. No.: B1532513
CAS No.: 848484-93-5
M. Wt: 382.5 g/mol
InChI Key: MKSNYWIILLZWOY-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenethyl decanoate is an organic compound with the molecular formula C25H34O3 and a molecular weight of 382.54 g/mol . It is characterized by the presence of a benzyloxy group attached to a phenethyl decanoate structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenethyl decanoate typically involves the esterification of 4-(benzyloxy)phenethyl alcohol with decanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenethyl decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzyloxy)phenethyl decanoate is utilized in various scientific research fields, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenethyl decanoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active phenethyl alcohol, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenethyl acetate
  • 4-(Benzyloxy)phenethyl butyrate
  • 4-(Benzyloxy)phenethyl hexanoate

Uniqueness

4-(Benzyloxy)phenethyl decanoate is unique due to its longer alkyl chain (decanoate), which imparts distinct physicochemical properties compared to its shorter-chain analogs. This affects its solubility, reactivity, and potential biological activity .

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-11-14-25(26)27-20-19-22-15-17-24(18-16-22)28-21-23-12-9-8-10-13-23/h8-10,12-13,15-18H,2-7,11,14,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSNYWIILLZWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735901
Record name 2-[4-(Benzyloxy)phenyl]ethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848484-93-5
Record name 2-[4-(Benzyloxy)phenyl]ethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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